5-Hydroxymethylflucloxacillin (5-OH-FX) is a key metabolite of the antibiotic flucloxacillin. It is primarily studied in the context of drug-induced liver injury, specifically its potential role in flucloxacillin-induced cholestasis and biliary epithelium injury. Research on 5-OH-FX aims to understand its formation, accumulation, and impact on liver cells to elucidate the mechanisms of flucloxacillin-induced liver toxicity.
5-Hydroxymethylflucloxacillin is a significant metabolite of flucloxacillin, a synthetic penicillin antibiotic primarily used to treat infections caused by Staphylococcus bacteria. The compound is notable for its role in understanding the mechanisms of drug metabolism and the immune responses associated with penicillin derivatives. Flucloxacillin itself is known for its effectiveness against resistant strains of Staphylococcus aureus, making the study of its metabolites, like 5-hydroxymethylflucloxacillin, crucial for improving therapeutic outcomes and minimizing adverse reactions.
5-Hydroxymethylflucloxacillin is derived from flucloxacillin through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4. This conversion highlights the importance of metabolic pathways in determining the pharmacological profile and safety of flucloxacillin and its metabolites .
5-Hydroxymethylflucloxacillin falls under the category of beta-lactam antibiotics, specifically within the subclass of penicillins. It is classified as a pharmacologically active metabolite, which means it retains some level of biological activity that can influence therapeutic efficacy and safety profiles.
The synthesis of 5-hydroxymethylflucloxacillin can be achieved through various biotransformation processes. A notable method involves the use of recombinant cytochrome P450 BM3 variants, which have been engineered for regioselective hydroxylation of flucloxacillin. This method allows for the selective introduction of hydroxyl groups at specific positions on the flucloxacillin molecule, resulting in the formation of 5-hydroxymethylflucloxacillin .
The process typically involves incubating flucloxacillin with cytochrome P450 enzymes in vitro. The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to enhance yield and selectivity. Mass spectrometry is often employed to analyze and confirm the identity of the synthesized metabolite .
5-Hydroxymethylflucloxacillin retains the core beta-lactam structure characteristic of penicillins but features a hydroxymethyl group at the fifth carbon position. This structural modification can influence both its pharmacokinetic properties and its interaction with biological targets.
The molecular formula for 5-hydroxymethylflucloxacillin is C16H17N3O5S, and its molecular weight is approximately 367.39 g/mol. The presence of hydroxyl groups can enhance solubility and alter binding affinities compared to its parent compound .
5-Hydroxymethylflucloxacillin undergoes various chemical reactions typical for beta-lactam antibiotics, including hydrolysis and acylation reactions. These reactions can lead to modifications that affect its antibacterial activity and potential immunogenicity.
In vitro studies have shown that 5-hydroxymethylflucloxacillin can modify lysine residues on human serum albumin through covalent bonding. This modification has implications for drug hypersensitivity reactions observed in some patients treated with flucloxacillin . The reactivity profile indicates that both flucloxacillin and its hydroxymethyl metabolite can form adducts with proteins, potentially leading to immune-mediated adverse effects.
The mechanism of action for 5-hydroxymethylflucloxacillin is similar to that of flucloxacillin; it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the transpeptidation process essential for peptidoglycan cross-linking in bacterial cell walls, ultimately leading to cell lysis and death.
Studies have indicated that while 5-hydroxymethylflucloxacillin retains some antibacterial activity, it may exhibit different efficacy depending on bacterial strain resistance profiles . Its ability to modify host proteins may also contribute to immune responses that complicate treatment regimens.
5-Hydroxymethylflucloxacillin serves multiple roles in scientific research:
Research continues to explore the full spectrum of biological activities associated with 5-hydroxymethylflucloxacillin, particularly in relation to its immunogenic potential and therapeutic efficacy against resistant bacterial strains .
5-Hydroxymethylflucloxacillin (CAS# 75524-31-1) is a monohydroxylated metabolite of the β-lactam antibiotic flucloxacillin. Its molecular formula is C₁₉H₁₇ClFN₃O₆S, with a molecular weight of 469.87 g/mol [7]. The compound features a hydroxymethyl (–CH₂OH) substitution at the C5 position of the isoxazolyl ring, distinguishing it structurally from the parent drug flucloxacillin (which contains a methyl group at this position) [2] [5].
The molecule retains the core β-lactam ring and thiazolidine ring characteristic of penicillins, alongside a 2-chloro-6-fluorophenyl group. Its stereochemistry includes three chiral centers: C5 (5R,6R configuration in the penicillin nucleus) and C3' (S-configuration in the isoxazolyl ring). These chiral elements preclude geometric isomerism but confer strict three-dimensional specificity for biological interactions. The hydroxymethyl group enhances polarity compared to flucloxacillin, evidenced by its calculated partition coefficient (LogP = 2.20) [7].
Table 1: Structural Properties of 5-Hydroxymethylflucloxacillin
Property | Value/Description |
---|---|
CAS Number | 75524-31-1 |
Molecular Formula | C₁₉H₁₇ClFN₃O₆S |
Molecular Weight | 469.87 g/mol |
Key Functional Groups | β-Lactam, hydroxymethyl, carboxylate |
Chiral Centers | 3 (5R,6R penicillin; S-configuration at C3') |
LogP | 2.20 |
The electrophilic reactivity of flucloxacillin and 5-hydroxymethylflucloxacillin underpins their protein-binding capacity. Flucloxacillin’s β-lactam ring is intrinsically electrophilic due to ring strain and the carbonyl carbon’s partial positive charge, enabling nucleophilic attack by lysine residues [1]. The 5-hydroxymethyl metabolite exhibits enhanced reactivity via two mechanisms:
Cytochrome P450 3A4 (CYP3A4) primarily mediates this hydroxylation in vivo. In vitro studies confirm that engineered P450 BM3 mutants (e.g., M11 L437E) achieve regioselective 5′-methyl hydroxylation of flucloxacillin, demonstrating the metabolite’s biosynthetic accessibility [5]. The metabolite’s dual reactivity pathways significantly increase its haptenation potential compared to flucloxacillin alone.
Table 2: Reactivity Parameters of Flucloxacillin vs. 5-Hydroxymethyl Metabolite
Parameter | Flucloxacillin | 5-Hydroxymethylflucloxacillin |
---|---|---|
Primary Electrophilic Site | β-Lactam carbonyl | β-Lactam carbonyl |
Bioactivation Pathway | None | Oxidation to aldehyde |
Protein Binding Mechanism | Acylation | Acylation + Schiff base formation |
Major Metabolic Enzyme | – | CYP3A4 / P450 BM3 mutants |
Haptenation of endogenous proteins by 5-hydroxymethylflucloxacillin involves covalent modification of nucleophilic amino acid residues. Mass spectrometry studies identify lysine ε-amino groups as the primary targets, forming stable amide adducts via β-lactam ring opening [1] [8]. The hydroxymethyl-derived aldehyde intermediate further reacts with lysines to form Schiff bases, which may undergo Amadori rearrangement to stable keto-amines [5].
Key structural factors dictate site-specific haptenation:
This residue-specific modification generates neoantigens capable of eliciting T-cell responses in genetically susceptible individuals (e.g., HLA-B*57:01 carriers) [1] [3].
Human serum albumin (HSA) is a major target for covalent adduct formation by 5-hydroxymethylflucloxacillin. In vitro and in vivo studies reveal:
Table 3: Major HSA Haptenation Sites by 5-Hydroxymethylflucloxacillin
HSA Residue | Subdomain | Modification Frequency | Functional Domain |
---|---|---|---|
Lys190 | IIA | 8/8 patients | Fatty acid binding site |
Lys212 | IIA | 8/8 patients | Drug binding site II |
Lys351 | IIIA | 6/8 patients | Heterocyclic compound binding |
Lys525 | IIIB | 5/8 patients | Steroid binding site |
The persistence of these adducts in vivo correlates with the long half-life of HSA (~21 days), creating a sustained antigenic stimulus. This explains the delayed onset of hypersensitivity reactions (median: 14–28 days post-exposure) [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: